Glycerol triisopalmitate
Overview
Description
Glycerol triisopalmitate is a triester formed from glycerol and isopalmitic acid. It is a type of glycerolipid, which is a class of lipids that includes fats and oils. This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and food industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol triisopalmitate can be synthesized through the esterification of glycerol with isopalmitic acid. The reaction typically involves heating glycerol and isopalmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote ester bond formation. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Glycerol triisopalmitate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and isopalmitic acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new esters.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of peroxides and other oxidative degradation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or atmospheric oxygen.
Major Products Formed:
Hydrolysis: Glycerol and isopalmitic acid.
Transesterification: New esters and glycerol.
Oxidation: Peroxides and other oxidative degradation products.
Scientific Research Applications
Glycerol triisopalmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid chemistry and esterification reactions.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, food additives, and lubricants due to its unique physical and chemical properties.
Mechanism of Action
The mechanism of action of glycerol triisopalmitate involves its interaction with biological membranes and enzymes. As a lipid, it can integrate into cell membranes, affecting their fluidity and permeability. It can also serve as a substrate for lipases, which hydrolyze the ester bonds to release glycerol and isopalmitic acid. These products can then participate in various metabolic pathways, influencing cellular functions and energy production.
Comparison with Similar Compounds
Glycerol tristearate: Composed of glycerol and stearic acid.
Glycerol trioleate: Composed of glycerol and oleic acid.
Uniqueness: Glycerol triisopalmitate’s use of isopalmitic acid provides it with unique melting points, solubility, and oxidative stability compared to other triacylglycerols. These properties make it particularly suitable for specific applications in cosmetics and pharmaceuticals where stability and texture are crucial.
Properties
IUPAC Name |
2,3-bis(14-methylpentadecanoyloxy)propyl 14-methylpentadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTGDWNFCMWSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071913 | |
Record name | 1,2,3-Propanetriyl triisohexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(i-16:0/i-16:0/i-16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0104212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68957-79-9 | |
Record name | Glyceryl triisopalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isohexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Propanetriyl triisohexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-propanetriyl triisohexadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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